4-(1-Aziridinyl)-6-chlorocinnoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

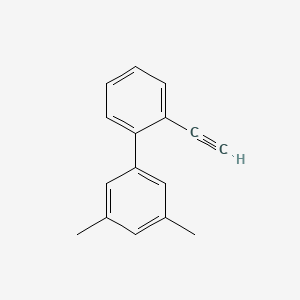

4-(1-Aziridinyl)-6-chlorocinnoline is a heterocyclic compound that contains both aziridine and cinnoline moieties. Aziridine is a three-membered nitrogen-containing ring, known for its high reactivity due to ring strain. Cinnoline is a bicyclic structure consisting of a benzene ring fused to a pyridazine ring. The combination of these two structures in this compound makes it a compound of interest in various fields of research, including medicinal chemistry and materials science.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Aziridinyl)-6-chlorocinnoline typically involves the formation of the aziridine ring followed by its attachment to the cinnoline core. One common method involves the reaction of 6-chlorocinnoline with an aziridine precursor under basic conditions. The aziridine precursor can be synthesized through the reaction of an appropriate amine with an epoxide.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the aziridine ring formation and its subsequent attachment to the cinnoline core.

化学反応の分析

反応の種類: 4-(1-アジリジニル)-6-クロロシンノリンは、以下のものを含むさまざまな化学反応を起こします。

求核的開環: アジリジン環は、アミン、アルコール、チオールなどの求核試薬によって開環され、より複雑な構造が形成されます。

置換反応: シンノリン環上の塩素原子は求核試薬によって置換され、異なる官能基を持つ誘導体が生成されます。

酸化と還元: この化合物は、酸化反応と還元反応を起こし、アジリジン環とシンノリン環の窒素原子と炭素原子の酸化状態が変わります。

一般的な試薬と条件:

求核的開環: アジ化ナトリウム、チオール、アミンなどの試薬は、通常、穏和な条件下でアジリジン環を開環するために使用されます。

置換反応: メトキシドナトリウムやtert-ブトキシドカリウムなどの求核試薬は、塩基性条件下で塩素原子を置換するために使用されます。

酸化と還元: 過酸化水素などの酸化剤と水素化ホウ素ナトリウムなどの還元剤が、化合物の酸化状態を変更するために使用されます。

主な生成物:

求核的開環: 生成物には、窒素原子にさまざまな官能基が結合したアジリジン誘導体が含まれます。

置換反応: 生成物には、塩素原子を異なる置換基で置換したシンノリン誘導体が含まれます。

酸化と還元: 生成物には、アジリジン環とシンノリン環の酸化または還元された形態が含まれます。

4. 科学研究への応用

4-(1-アジリジニル)-6-クロロシンノリンは、科学研究でいくつかの応用があります。

化学: より複雑な複素環式化合物の合成における構成単位として使用されます。

生物学: この化合物の反応性により、酵素触媒反応とタンパク質修飾の研究に役立ちます。

医学: 潜在的な生物活性のため、抗がん剤、抗菌剤、抗ウイルス剤としての特性が研究されています。

産業: さまざまな化学修飾を行うことができるため、ポリマーやコーティングなどの新素材の開発に使用されています。

科学的研究の応用

4-(1-Aziridinyl)-6-chlorocinnoline has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and protein modifications.

Medicine: Due to its potential biological activity, it is investigated for its anticancer, antimicrobial, and antiviral properties.

Industry: The compound is used in the development of new materials, including polymers and coatings, due to its ability to undergo various chemical modifications.

作用機序

4-(1-アジリジニル)-6-クロロシンノリンの作用機序は、アジリジン環の反応性に関係しています。歪んだ3員環は求核攻撃を受けやすく、生物学的分子と相互作用できる反応性の中間体を形成します。この化合物は、特定の酵素やタンパク質を標的にし、それらの正常な機能を阻害し、細胞死や微生物の増殖阻害などの生物学的効果をもたらす可能性があります。

類似化合物:

4-(1-アジリジニル)-6-フルオロシンノリン: 塩素の代わりにフッ素原子を持つ類似の構造です。

4-(1-アジリジニル)-6-ブロモシンノリン: 塩素の代わりに臭素原子を持つ類似の構造です。

4-(1-アジリジニル)-6-ヨードシンノリン: 塩素の代わりにヨウ素原子を持つ類似の構造です。

ユニークさ: 4-(1-アジリジニル)-6-クロロシンノリンは、塩素原子の存在により、選択的に置換して幅広い誘導体を生成できる点が特徴です。アジリジンとシンノリンの組み合わせも、独自の反応性プロファイルを提供し、研究と産業におけるさまざまな用途に適した汎用性の高い化合物となっています。

類似化合物との比較

4-(1-Aziridinyl)-6-fluorocinnoline: Similar structure with a fluorine atom instead of chlorine.

4-(1-Aziridinyl)-6-bromocinnoline: Similar structure with a bromine atom instead of chlorine.

4-(1-Aziridinyl)-6-iodocinnoline: Similar structure with an iodine atom instead of chlorine.

Uniqueness: 4-(1-Aziridinyl)-6-chlorocinnoline is unique due to the presence of the chlorine atom, which can be selectively substituted to create a wide range of derivatives. The combination of the aziridine and cinnoline moieties also provides a unique reactivity profile, making it a versatile compound for various applications in research and industry.

特性

CAS番号 |

68211-04-1 |

|---|---|

分子式 |

C10H8ClN3 |

分子量 |

205.64 g/mol |

IUPAC名 |

4-(aziridin-1-yl)-6-chlorocinnoline |

InChI |

InChI=1S/C10H8ClN3/c11-7-1-2-9-8(5-7)10(6-12-13-9)14-3-4-14/h1-2,5-6H,3-4H2 |

InChIキー |

PUTIBBVJQNNKFK-UHFFFAOYSA-N |

正規SMILES |

C1CN1C2=CN=NC3=C2C=C(C=C3)Cl |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(1-Cyclopropyl-1H-imidazo[4,5-c]pyridin-2-yl)ethanamine](/img/structure/B11896367.png)

![[2-(4-Methoxy-phenyl)-oxazol-4-YL]-methanol](/img/structure/B11896401.png)

![6-Amino-4-thioxo-1,4-dihydrothieno[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B11896404.png)